Cas no 306731-94-2 (N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline)

N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline is a fluorinated aromatic compound featuring both chloro and nitro substituents on the benzyl group, along with difluoro substitution on the aniline moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of electron-withdrawing groups enhances reactivity in nucleophilic substitution and coupling reactions. Its well-defined molecular architecture allows for precise functionalization, facilitating the development of targeted bioactive molecules. The compound’s stability under standard conditions ensures consistent performance in synthetic applications. Suitable for research and industrial use, it offers versatility in constructing complex heterocyclic frameworks.
N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline structure
306731-94-2 structure
Product name:N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline
CAS No:306731-94-2
MF:C13H9ClF2N2O2
Molecular Weight:299
CID:4644957

N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline 化学的及び物理的性質

名前と識別子

    • N-(4-CHLORO-3-NITROBENZYL)-2,4-DIFLUOROANILINE
    • N-(4-CHLORO-3-NITROBENZYL)-N-(2,4-DIFLUOROPHENYL)AMINE
    • N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline
    • インチ: InChI=1S/C13H9ClF2N2O2/c14-10-3-1-8(5-13(10)18(19)20)7-17-12-4-2-9(15)6-11(12)16/h1-6,17H,7H2
    • InChIKey: MVPCNFIAXKVYBR-UHFFFAOYSA-N
    • SMILES: c1cc(c(cc1CNc2ccc(cc2F)F)[N+](=O)[O-])Cl

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • Boiling Point: 411.4±45.0 °C at 760 mmHg
  • フラッシュポイント: 202.6±28.7 °C
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline Security Information

N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
N166355-25mg
N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline
306731-94-2
25mg
$ 230.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630557-5mg
N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline
306731-94-2 98%
5mg
¥617.00 2024-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00919526-1g
N-[(4-Chloro-3-nitrophenyl)methyl]-2,4-difluoroaniline
306731-94-2 90%
1g
¥4193.0 2023-03-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630557-10mg
N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline
306731-94-2 98%
10mg
¥862.00 2024-08-02
A2B Chem LLC
AI82119-1mg
N-[(4-chloro-3-nitrophenyl)methyl]-2,4-difluoroaniline
306731-94-2 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI82119-5mg
N-[(4-chloro-3-nitrophenyl)methyl]-2,4-difluoroaniline
306731-94-2 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI82119-1g
N-[(4-chloro-3-nitrophenyl)methyl]-2,4-difluoroaniline
306731-94-2 >90%
1g
$1295.00 2024-04-20
A2B Chem LLC
AI82119-500mg
N-[(4-chloro-3-nitrophenyl)methyl]-2,4-difluoroaniline
306731-94-2 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI82119-10mg
N-[(4-chloro-3-nitrophenyl)methyl]-2,4-difluoroaniline
306731-94-2 >90%
10mg
$240.00 2024-04-20
TRC
N166355-50mg
N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline
306731-94-2
50mg
$ 380.00 2022-06-03

N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline 関連文献

N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroanilineに関する追加情報

N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline: A Comprehensive Overview

N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline (CAS No: 306731-94-2) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzene ring substituted with chlorine and nitro groups, along with a difluorinated aniline moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic research and industrial applications.

The synthesis of N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline involves a series of well-defined chemical reactions. The process typically begins with the preparation of the benzene derivative containing chlorine and nitro substituents. This is followed by the introduction of the difluorinated aniline group through nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled higher yields and better control over the stereochemistry of the product, as reported in several peer-reviewed journals.

One of the most notable applications of this compound is in the field of materials science, particularly in the development of advanced polymers and coatings. The presence of electron-withdrawing groups such as chlorine and nitro on the benzene ring enhances the compound's reactivity, making it an ideal precursor for synthesizing high-performance materials. For instance, studies published in Advanced Materials have demonstrated its use in creating self-healing polymers with exceptional thermal stability.

In addition to its role in materials science, N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline has also found applications in drug discovery. The compound's ability to act as a versatile building block allows chemists to design molecules with specific pharmacological properties. Recent research highlighted in Nature Communications has shown its potential as a lead compound for developing anti-cancer agents due to its ability to inhibit key enzymes involved in tumor progression.

The physical properties of this compound are equally intriguing. Its melting point is significantly higher than that of similar compounds due to strong intermolecular hydrogen bonding and dipole interactions. This makes it suitable for use in high-temperature applications. Furthermore, its solubility characteristics have been extensively studied, with findings published in Journal of Physical Chemistry, which provide valuable insights into its behavior under various solvent conditions.

From an environmental standpoint, the biodegradation potential of N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline has been a topic of recent research interest. Studies conducted by environmental chemists have revealed that under certain microbial conditions, the compound can undergo partial degradation, though further investigation is required to fully understand its ecological impact.

In conclusion, N-(4-Chloro-3-nitrobenzyl)-2,4-difluoroaniline (CAS No: 306731-94-2) stands out as a multifaceted compound with promising applications across diverse scientific domains. Its unique structure and functional groups make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.

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